

Validating Rpt193 Target Engagement In Vivo: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Rpt193** (zelnecirnon), a small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4), with other notable CCR4 antagonists. The focus is on the methodologies for validating in vivo target engagement, supported by available experimental data. Recent developments regarding the clinical trials of **Rpt193** are also contextualized to provide a complete picture for researchers.

Introduction to Rpt193 and the CCR4 Target

Rpt193 is an orally available, small molecule designed to block the CCR4 receptor.[1] This receptor is predominantly expressed on T-helper 2 (Th2) cells and regulatory T cells (Tregs).[2] By binding to CCR4, the chemokines CCL17 and CCL22 play a crucial role in recruiting these immune cells to sites of inflammation.[2] In inflammatory conditions such as atopic dermatitis and asthma, this influx of Th2 cells drives the disease pathology. **Rpt193** aims to inhibit this migration, thereby reducing inflammation.

However, it is critical to note that in early 2024, RAPT Therapeutics announced the termination of Phase II trials for **Rpt193** in atopic dermatitis and asthma. This decision followed a serious adverse event of liver failure in a patient, which was potentially linked to the drug. This development underscores the importance of rigorous in vivo validation and safety assessment for any new therapeutic candidate.



Comparative Analysis of CCR4 Antagonists

This section compares **Rpt193** with other CCR4 antagonists that have been evaluated in preclinical or clinical settings. The tables below summarize key characteristics and available target engagement data.

Table 1: Overview of Investigated CCR4 Antagonists

Compound	Molecule Type	Developer	Therapeutic Area	Clinical Development Status
Rpt193 (Zelnecirnon)	Small Molecule	RAPT Therapeutics	Atopic Dermatitis, Asthma	Phase II trials terminated[3]
FLX475	Small Molecule	RAPT Therapeutics	Oncology	Phase 1/2 clinical trial ongoing
AZD2098	Small Molecule	AstraZeneca	Asthma	Preclinical/Phase
C021	Small Molecule	N/A	Neuropathic Pain, Cutaneous T-Cell Lymphoma (CTCL)	Preclinical

Table 2: In Vitro Potency and In Vivo Target Engagement Data



Compound	In Vitro Potency (IC50/pIC50)	In Vivo Model	In Vivo Target Engagement/Efficac y
Rpt193 (Zelnecirnon)	>90% inhibition of Th2 chemotaxis in 100% serum[4]	Healthy Volunteers & Atopic Dermatitis Patients	≥80% CCR4 surface receptor occupancy at doses of 50 mg and above[5]
FLX475	Low double-digit nM potency in chemotaxis assays[6]	Healthy Volunteers & Cancer Patients	Doses of ~75 mg and above are sufficient to maintain drug exposure above the IC90 for Treg migration[7]
AZD2098	pIC50 = 7.8[8]	Ovalbumin-sensitized rats (asthma model)	Inhibited lung inflammation[8]
C021	IC50 for CCL17/CCL22- induced chemotaxis in CTCL cell lines (range: 120 nM - 866 nM)[1]	Mouse model of neuropathic pain; CTCL xenograft mice	Dose-dependently diminished neuropathic pain- related behaviors; Inhibited tumor growth in CTCL xenograft model[1]

Experimental Protocols: Validating Target Engagement

A key aspect of developing targeted therapies is confirming that the drug interacts with its intended target in a living organism. For CCR4 antagonists, a widely used method is the flow cytometry-based receptor occupancy (RO) assay.

Protocol: Flow Cytometry-Based CCR4 Receptor Occupancy Assay



This protocol is a generalized procedure based on methodologies reported for **Rpt193** and other CCR4 antagonists.

Objective: To quantify the percentage of CCR4 receptors on target immune cells (e.g., Th2 cells, Tregs) that are bound by the antagonist following in vivo administration.

Materials:

- Whole blood samples collected from subjects at various time points post-drug administration.
- · Phosphate-buffered saline (PBS).
- · Red blood cell (RBC) lysis buffer.
- Fluorochrome-conjugated antibodies against cell surface markers for identifying target cell populations (e.g., CD3, CD4, CD45RO, CXCR3, CCR6 for Th2 cells; CD4, CD25, CD127 for Tregs).
- Fluorochrome-conjugated CCL22 (e.g., Alexa Fluor 647-CCL22) to detect unoccupied CCR4 receptors.
- Flow cytometer.

Procedure:

- Blood Collection: Collect whole blood samples from subjects at pre-defined time points (e.g., pre-dose, and various time points post-dose).
- Cell Staining:
 - Aliquot a defined volume of whole blood into flow cytometry tubes.
 - Add a cocktail of fluorochrome-conjugated antibodies for phenotyping the target T cell subset.
 - Incubate for 20-30 minutes at 4°C in the dark.
- · Detection of Unoccupied Receptors:



- Add a saturating concentration of fluorochrome-conjugated CCL22 to the cell suspension.
 This will bind to CCR4 receptors that are not occupied by the antagonist.
- Incubate for 30-60 minutes at 4°C in the dark.
- Red Blood Cell Lysis:
 - Add RBC lysis buffer to each tube and incubate as per the manufacturer's instructions.
 - Centrifuge the tubes to pellet the white blood cells and discard the supernatant.
- Washing: Wash the cell pellet with PBS or a suitable wash buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in a final volume of buffer suitable for flow cytometry.
 - Acquire the samples on a calibrated flow cytometer.
 - Gate on the target T cell population using the phenotypic markers.
 - Measure the mean fluorescence intensity (MFI) of the conjugated CCL22 on the target cells.
- Data Analysis and Calculation of Receptor Occupancy:
 - The MFI of the conjugated CCL22 is inversely proportional to the receptor occupancy by the antagonist.
 - Receptor Occupancy (%) is calculated using the following formula: RO (%) = (1 (MFI postdose / MFI predose)) * 100
 - Where MFI_postdose is the mean fluorescence intensity of CCL22 binding at a specific time point after drug administration, and MFI_predose is the mean fluorescence intensity before drug administration.

Visualizing Pathways and Processes



The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR4 signaling pathway, the experimental workflow for target engagement validation, and a comparative overview of the CCR4 antagonists.

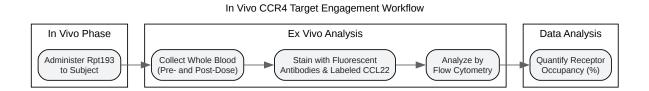
Extracellular Space CCL17 CCL22 **Rpt193** Binds Binds **Blocks** ¢ell Membrane **CCR4** Receptor Activates Intracellu ar Space Downstream Signaling (e.g., G-protein activation) Leads to Cell Migration (Chemotaxis)

CCR4 Signaling Pathway and Rpt193 Inhibition

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Caption: CCR4 signaling pathway and the inhibitory action of Rpt193.





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Caption: Experimental workflow for in vivo CCR4 receptor occupancy assay.

Caption: Logical comparison of different CCR4 antagonists.

Conclusion

Validating in vivo target engagement is a cornerstone of drug development. For CCR4 antagonists like **Rpt193**, flow cytometry-based receptor occupancy assays provide a robust method to quantify the extent to which the drug binds to its target on immune cells. While **Rpt193** showed promising target engagement in early clinical trials, its development was halted due to safety concerns. This highlights that while achieving target engagement is a necessary step, it is only one component of a successful drug development program. The comparative data presented here on **Rpt193** and other CCR4 antagonists offer valuable insights for researchers in this field, emphasizing the importance of a comprehensive evaluation of both efficacy and safety.

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